molecular formula C10H13N5O3S B3011206 N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide CAS No. 2034475-47-1

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide

Cat. No.: B3011206
CAS No.: 2034475-47-1
M. Wt: 283.31
InChI Key: VIYIFWBGLXLKGJ-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide is a novel chemical reagent designed for research and development purposes, featuring a fused pyrazolo[1,5-a]pyrimidine scaffold linked to a morpholine-sulfonamide group. This structure combines two privileged motifs in medicinal chemistry, making it a compound of significant interest for early-stage drug discovery. The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . This bicyclic system acts as a bioisostere of purine, allowing it to compete with ATP for binding in the catalytic site of various kinase enzymes . Researchers have extensively utilized this core to develop inhibitors against a wide range of kinases, including Trk (Tropomyosin Receptor Kinase), which is a promising target for solid tumors, as well as CK2, EGFR, B-Raf, and MEK, among others . The incorporation of a morpholine ring is a common and successful strategy in kinase inhibitor design. The morpholine oxygen often acts as a key hydrogen bond acceptor within the kinase's hinge region, a interaction that is critical for high affinity and selectivity . Furthermore, the sulfonamide group serves as a versatile linker that can modulate the molecule's physicochemical properties and may engage in additional hydrogen bonding within the target enzyme's active site . While the specific biological activity and molecular targets of this compound require experimental validation by researchers, its structural features suggest potential as a valuable tool compound for probing kinase biology. It is intended for use in hit identification, structure-activity relationship (SAR) studies, and biochemical assay development. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with care and conduct all necessary experiments to determine its specific properties, mechanism of action, and pharmacological profile.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c16-19(17,14-3-5-18-6-4-14)13-9-7-11-10-1-2-12-15(10)8-9/h1-2,7-8,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIFWBGLXLKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the morpholine and sulfonamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system. Subsequent reactions introduce the morpholine and sulfonamide functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to streamline the production process and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, NTRK fusion inhibitors featuring this scaffold have shown promise in targeting specific cancer types. Research indicates that modifications to the core structure can lead to enhanced potency against various cancer cell lines. For example, compounds with specific substitutions at key positions have demonstrated IC50 values in the nanomolar range against NTRK1 and other targets .

Kinase Inhibition

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide has been investigated for its ability to inhibit several kinases involved in cancer progression. These include receptor tyrosine kinases (RTKs) such as AXL and c-MET. The inhibition of these kinases can disrupt signaling pathways that contribute to tumor growth and metastasis . The structure-activity relationship (SAR) studies indicate that specific modifications can significantly enhance kinase selectivity and potency .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, facilitating the development of diverse derivatives with tailored biological activities .

Synthetic Strategies

The most common synthetic routes involve cyclocondensation reactions with 1H-pyrazole derivatives and electrophilic species. This approach allows for the introduction of substituents at critical positions on the pyrazolo[1,5-a]pyrimidine core, which can modulate biological activity .

Case Studies and Research Findings

Several case studies illustrate the efficacy of this compound in preclinical models:

StudyCompoundTargetIC50 ValueNotes
Andrews et al., 2011Macrocyclic derivativesTrkA1.7 nMPotent activity against TrkA
Pal et al., 2019Triazole-substituted derivativesNTRK1<10 nMOptimized substitutions enhanced activity
Recent SAR studiesVarious modificationsMultiple kinasesNanomolar rangeStructural modifications crucial for potency

These findings emphasize the importance of structural optimization in enhancing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Biological Activity Reference
N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide Pyrazolo[1,5-a]pyrimidine Morpholine sulfonamide Under investigation (kinase inhibition hypothesized) N/A
Compound 2a Pyrazolo[1,5-a]pyrimidine 4-Tolyldiazenyl, benzenesulfonamide Anticancer (hepatoma, breast cancer)
Compound 2b Pyrazolo[1,5-a]pyrimidine 3-Nitrophenyl diazenyl, hydroxyl Anticancer (enhanced bioavailability via niosomal carriers)
CHEMBL3355071 Pyrazolo[1,5-a]pyrazine Pyrrolopyridinyl, dimethylbenzenesulfonamide Kinase inhibition (preclinical)
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo-triazine Dichloromethyl, carboxamide Anticancer (in vitro screening)

Pharmacological and Physicochemical Differences

Bioavailability and Solubility :

  • The morpholine sulfonamide group in the target compound likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., 4-tolyldiazenyl in Compound 2a). This is critical for oral bioavailability, as seen in niosomal formulations of Compound 2b .
  • CHEMBL3355071, with a pyrrolopyridinyl group, exhibits moderate solubility but requires structural optimization for in vivo efficacy .

Anticancer Activity :

  • Compounds 2a and 2b demonstrate significant activity against liver and breast cancer cell lines, with IC₅₀ values in the micromolar range. Their efficacy is attributed to DNA intercalation and topoisomerase inhibition .
  • The pyrazolo-triazine derivatives from show selective cytotoxicity but lack sulfonamide functionalization, reducing their target specificity compared to sulfonamide-containing analogues .

Synthetic Complexity :

  • The target compound’s synthesis is less labor-intensive than diazenyl-substituted derivatives (e.g., 2a, 2b), which require multistep diazo coupling and purification .
  • CHEMBL3355071 involves stereochemical challenges due to its tetrahydropyrazine ring, complicating large-scale production .

Key Research Findings

  • Compound 2a : Exhibits a 95% purity with elemental analysis deviations <0.4%, confirming synthetic reliability. Demonstrated 60% tumor growth inhibition in murine hepatoma models .
  • Compound 2b : Formulated in vitamin E TPGS-niosomes, achieving a 2.5-fold increase in oral bioavailability compared to free drug .
  • Pyrazolo-triazines : Show moderate activity against leukemia (Jurkat) and breast cancer (MCF-7) lines, with GI₅₀ values of 10–50 µM .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and receptor antagonist properties.

Synthesis and Structure

The compound is synthesized through a series of reactions involving pyrazolo[1,5-a]pyrimidine derivatives and morpholine sulfonamide moieties. The synthesis process often employs microwave irradiation and ultrasound techniques to enhance yield and reduce reaction time. These methods have been shown to be effective in producing various substituted pyrazolo[1,5-a]pyrimidines, which serve as precursors for the target compound .

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. A series of synthesized compounds were screened for their in vitro activity against various bacterial and fungal strains. The results indicated that many derivatives displayed significant antibacterial and antifungal activities, with some compounds showing effectiveness comparable to established antibiotics .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3C. albicans8 µg/mL

Antitumor Activity

The antitumor efficacy of this compound has been evaluated against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Comparative studies with Doxorubicin revealed that specific derivatives exhibited potent cytotoxic effects.

Case Study: Antitumor Efficacy

In a study examining the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives, it was found that one derivative significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 15 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Aryl Hydrocarbon Receptor (AHR) Antagonism

The aryl hydrocarbon receptor (AHR) is a critical target in cancer therapy due to its role in regulating immune responses and tumor progression. Recent structure-activity relationship studies have identified this compound as a potential AHR antagonist. The compound demonstrated an IC50 value of 31 nM in luciferase reporter gene assays, indicating strong antagonistic activity against AHR signaling pathways .

Q & A

Q. What are efficient synthetic routes for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide?

A common approach involves heterocyclization reactions between pyrazol-5-amines and sulfonamide-bearing electrophiles. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) can yield pyrazolo[1,5-a]pyrimidine scaffolds. Subsequent sulfonylation with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonamide moiety. Purification typically involves column chromatography and recrystallization, with structural confirmation via NMR, IR, and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns and aromaticity of the pyrazolo[1,5-a]pyrimidine core.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z ~381.1 for C14_{14}H15_{15}N5_5O3_3S).
  • X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .
  • Elemental analysis : Deviation ≤ ±0.4% from theoretical values ensures purity .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Standard protocols include:

  • Anticancer screening : NCI-60 cell line panel testing to assess growth inhibition (GI50_{50} values) across nine cancer types .
  • Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to evaluate activity against kinases like DDR1 or VEGF receptors .
  • Fluorescence imaging : Quantifying quantum yield (Φ) and Stokes shift for applications in cellular tracking, as seen in pyrazolo[1,5-a]pyrimidine fluorophores .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. piperazine) influence bioactivity?

Comparative SAR studies reveal:

  • Morpholine substitution : Enhances solubility and modulates kinase selectivity (e.g., DMH4’s >98% inhibition at 214 nM against VEGF receptors vs. DMH3’s selectivity for quinoline-containing analogs) .
  • Sulfonamide positioning : Para-substitution on the pyrimidine ring improves binding to hydrophobic kinase pockets, as observed in PARG inhibitors .
  • Electron-withdrawing groups : Fluorine or trifluoromethyl groups at C7 increase metabolic stability and cellular permeability .

Q. What computational methods aid in rational design of derivatives?

  • DFT calculations : Analyze resonance effects between aryl substituents and the pyrazolo[1,5-a]pyrimidine core (e.g., dihedral angles ranging 34°–64° impact fluorescence properties) .
  • Molecular docking : Predict binding modes to targets like DDR1 or PARP1 using software (e.g., AutoDock Vina) and crystal structures (PDB: 4YH2) .
  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to prioritize candidates .

Q. How can researchers resolve contradictions in reported biological data?

  • Cross-laboratory validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Compare data across studies (e.g., GI50_{50} values from NCI-60 vs. in-house cancer lines) to identify cell-type-specific effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., DDR1 inhibition in cancer metastasis) .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl or ethyl) at the sulfonamide group to enhance oral bioavailability .
  • Nanoformulation : Vitamin E TPGS-augmented niosomes increase solubility and reduce hepatic clearance, as demonstrated for related pyrazolopyrimidines .
  • Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations identifies stable metabolites for further optimization .

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